molecular formula C23H35NO B119218 Dihydroevocarpine CAS No. 15266-35-0

Dihydroevocarpine

Cat. No. B119218
CAS RN: 15266-35-0
M. Wt: 341.5 g/mol
InChI Key: DWHCRAGHDDLXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroevocarpine is a compound that shows potent anti-Helicobacter pylori activity with the minimum inhibitory concentration (MIC) value of 10-20 microg/ml . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against MAO-B compared to MAO-A .


Molecular Structure Analysis

Dihydroevocarpine has a molecular formula of C23H35NO . It contains a total of 61 bonds, including 26 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

Dihydroevocarpine has a density of 1.0±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 149.1±18.1 °C . It has a molar refractivity of 106.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 354.2±3.0 cm3 .

Scientific Research Applications

Anti-Acute Myeloid Leukemia Activity

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has demonstrated significant anti-acute myeloid leukemia (AML) activity. This compound induces cytotoxicity, apoptosis, and G0/G1 arrest in AML cells and inhibits tumor growth in an AML xenograft model. Its mechanism involves inhibiting the mTOR pathway by suppressing mTORC1/2 activity, which overcomes the protective effect of the bone marrow microenvironment on AML cells (Zhang, Xiong, Zhang, & Zhao, 2018).

Cytotoxicity and p-Glycoprotein Modulating Effects

Studies have shown that dihydroevocarpine from Evodia rutaecarpa exhibits cytotoxicity in cell proliferation assays against leukemia cells. It also modulates p-glycoprotein (p-gp) activity, which is involved in drug resistance and efflux. These findings indicate its potential use in overcoming drug resistance in cancer therapy (Adams et al., 2007).

Pharmacological Effects

Dihydroevocarpine is part of a group of alkaloids found in Evodia rutaecarpa that has been used for gastrointestinal disorders, headache, and other conditions in traditional Chinese medicine. Its various pharmacological effects include cardiovascular and central nervous system activities, highlighting its potential for diverse therapeutic applications (Sheu, 2006).

Synthesis and Chemical Analysis

Research has also focused on the chemical synthesis of dihydroevocarpine, providing insight into its structural properties and potential for pharmaceutical development (Coppola, 1985).

Anti-Helicobacter pylori Activity

Dihydroevocarpine has demonstrated potent anti-Helicobacter pylori activity, which suggests its potential use in treating infections caused by this bacterium (Rho et al., 1999).

Anti-inflammatory Action

In the context of inflammatory disorders, constituents of Evodia rutaecarpa, including dihydroevocarpine, have shown anti-inflammatory properties. Their action mechanisms are essential for understanding the scientific rationale behind their medicinal use in treating inflammatory conditions (Choi et al., 2006).

properties

IUPAC Name

1-methyl-2-tridecylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCRAGHDDLXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316469
Record name Dihydroevocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroevocarpine

CAS RN

15266-35-0
Record name Dihydroevocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15266-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroevocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroevocarpine
Reactant of Route 2
Reactant of Route 2
Dihydroevocarpine
Reactant of Route 3
Reactant of Route 3
Dihydroevocarpine
Reactant of Route 4
Dihydroevocarpine
Reactant of Route 5
Reactant of Route 5
Dihydroevocarpine
Reactant of Route 6
Reactant of Route 6
Dihydroevocarpine

Citations

For This Compound
124
Citations
S Zhang, Y Xiong, Y Zhang… - Journal of Cellular …, 2019 - Wiley Online Library
… of dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa. We find that dihydroevocarpine … Importantly, dihydroevocarpine potently inhibits …
Number of citations: 3 onlinelibrary.wiley.com
XH Han, SS Hong, D Lee, JJ Lee, MS Lee… - Archives of pharmacal …, 2007 - Springer
… -2-nonyl-4(1H)-quinolone (2), 1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone (3), evocarpine (4), 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)quinolone (5), and dihydroevocarpine (6…
Number of citations: 23 link.springer.com
Y KANO, XF CHEN, S KANEMAKI, Q ZONG… - Chemical and …, 1991 - jstage.jst.go.jp
… Consequently, it was demonstrated that the original substance of the metabolite are evocarpine and its analogues, dihydroevocarpine and 1-methyl-2-undecenyl-4 (1H)-quinolone. …
Number of citations: 9 www.jstage.jst.go.jp
GUO Ling-Li, Y Zhang, HE Hong-Ping, LI Yan… - Chinese Journal of …, 2012 - Elsevier
AIM: To study the chemical constituents of the whole plants of E. chinensis, and find new or effective components. METHODS: Compounds were isolated by repeated silica gel and …
Number of citations: 16 www.sciencedirect.com
M Adams, A Mahringer, O Kunert, G Fricker… - Planta …, 2007 - thieme-connect.com
… The antimycobacterial quinolones 1-methyl-2-undecyl-4-quinolone, dihydroevocarpine and … -methyl-2-undecyl-4-quinolone and dihydroevocarpine were between 3 and 4. In the calcein …
Number of citations: 70 www.thieme-connect.com
T Kamikado, CF Chang, S Murakoshi… - Agricultural and …, 1976 - academic.oup.com
… The UV absorption spectra of I in neutral and acidic solutions were quite similar to those of dihydroevocarpine.These data suggested the presence of 2-substituted I-methyl-4(l H)-qui…
Number of citations: 26 academic.oup.com
XR Fan, ZH Liu, WH Feng, XQ Liu, CR Xiao… - Zhongguo Zhong yao …, 2017 - europepmc.org
… , evodiamine, rutaecarpine, evocarpine and dihydroevocarpine. The fingerprint data was … , rutaecarpine, evocarpine and dihydroevocarpine were simultaneously determined at the …
Number of citations: 1 europepmc.org
CL King, YC Kong, NS Wong, HW Yeung… - Journal of natural …, 1980 - ACS Publications
Rutaecarpine (1) and dehydroevodiamine (2) were isolated from the unripe fruit of Evodia rutaecarpa. In vitro uterotonic assay on rat uterus showed both alkaloids to be active. …
Number of citations: 79 pubs.acs.org
Y KANO, XF CHEN, S KANEMAKI, Q ZoNG… - jlc.jst.go.jp
… Consequently, it was demonstrated that the original substance of the metabolite are evocarpine and its analogues, dihydroevocarpine and 1-methyl-2-undecenyl-4 (1H)-quinolone. …
Number of citations: 0 jlc.jst.go.jp
P Zhang, B Pan, Q Liao, M Yao, X Xu, J Wan… - Journal of Analytical …, 2013 - hindawi.com
… rutaecarpa could be simplified to the measurement of four constituents, and that limonin, 1-methyl-2-undecyl-4(1H)-quinolone, and dihydroevocarpine should also be served as the …
Number of citations: 11 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.